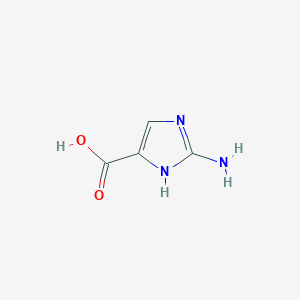

2-Amino-1H-imidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-1H-imidazole-5-carboxylic acid” is a compound with the molecular formula C4H5N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of several natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry due to their wide range of therapeutic applications . Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles . For instance, a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of “2-Amino-1H-imidazole-5-carboxylic acid” involves a five-membered imidazole ring with an amino group attached to one carbon and a carboxylic acid group attached to another . The presence of these functional groups contributes to the compound’s chemical reactivity and potential biological activity.Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines can provide multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It is expected to be highly soluble in water and other polar solvents due to the presence of polar functional groups .科学的研究の応用

Corrosion Inhibition

- Amino acids based on imidazole, such as 2-Amino-1H-imidazole-5-carboxylic acid, have been investigated for their role as corrosion inhibitors. These compounds have shown significant effectiveness in protecting mild steel against corrosion, with some variants achieving up to 96.08% inhibition efficiency (Srivastava et al., 2017).

Biomimetic Complex Synthesis

- The compound has been used in synthesizing biomimetic complexes, particularly with Cu(II) and Ni(II) complexes. These studies help in understanding the stabilization and structure of these complexes, contributing to the field of bioinorganic chemistry (Materazzi et al., 2013).

Synthesis of Medicinal Compounds

- This acid serves as a precursor in synthesizing various medicinal compounds, including angiotensin II receptor antagonists, showing potent biological activities (Yanagisawa et al., 1996).

Pharmaceutical Research

- In pharmaceutical research, it's utilized in synthesizing libraries of compounds, such as imidazole-4,5-dicarboxamides, which are significant for drug discovery processes, particularly in identifying potential kinase inhibitors (Solinas et al., 2009).

Molecular Library Synthesis

- Imidazole derivatives, including those derived from 2-Amino-1H-imidazole-5-carboxylic acid, are synthesized for inclusion in molecular libraries. These libraries are essential for screening and identifying new bioactive compounds (Solinas et al., 2008).

Enzyme Inhibition Studies

- Some derivatives of this compound have been shown to exhibit inhibitory activities against specific enzymes, which is crucial in drug development and understanding biochemical pathways (Biology-oriented drug synthesis, Salar et al., 2017).

Coordination Polymer Construction

- Its utility extends to the construction of coordination polymers, which are of interest in materials science for their unique properties and potential applications (Guo et al., 2013).

将来の方向性

The broad range of biological activities exhibited by imidazole derivatives suggests that they have significant potential for the development of new drugs . Future research may focus on exploring this potential further, as well as developing more efficient and environmentally friendly methods for the synthesis of these compounds .

特性

IUPAC Name |

2-amino-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,8,9)(H3,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYZMZQDGZMTJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337316 |

Source

|

| Record name | 2-Amino-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1H-imidazole-5-carboxylic acid | |

CAS RN |

860011-60-5 |

Source

|

| Record name | 2-Amino-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。